REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH:5]([Se]C1C=CC=CC=1)[C:6]2=[O:9].N1C=CC=CC=1.OO>C(Cl)Cl>[CH3:1][C:2]1([CH3:17])[CH:7]2[CH2:8][CH:3]1[CH:4]=[CH:5][C:6]2=[O:9]
|
Name
|
6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2CC(C(C1C2)=O)[Se]C2=CC=CC=C2)C
|
Name
|
|
Quantity
|
8.71 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
650 μL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
67.5 μL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 5 hours at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature of the flask was dropped to 0° C
|
Type
|
STIRRING
|
Details
|
Next, the reaction was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the mixture was washed with water, NaHSO3, and CuSO4
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with NaSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified via column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:17])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH:5]([Se]C1C=CC=CC=1)[C:6]2=[O:9].N1C=CC=CC=1.OO>C(Cl)Cl>[CH3:1][C:2]1([CH3:17])[CH:7]2[CH2:8][CH:3]1[CH:4]=[CH:5][C:6]2=[O:9]
|
Name
|
6,6-Dimethyl-3-phenylselanyl-bicyclo[3.1.1]heptan-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C2CC(C(C1C2)=O)[Se]C2=CC=CC=C2)C
|
Name
|
|
Quantity
|
8.71 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
650 μL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
67.5 μL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 5 hours at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature of the flask was dropped to 0° C
|
Type
|
STIRRING
|
Details
|
Next, the reaction was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
the mixture was washed with water, NaHSO3, and CuSO4
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with NaSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified via column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |